2-(2-Methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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Overview
Description
2-(2-Methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a complex organic compound with a unique structure that includes an isoquinoline core, a methylphenyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzaldehyde with an appropriate isoquinoline derivative under acidic conditions, followed by oxidation and carboxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial methods often focus on optimizing reaction times, temperatures, and the use of environmentally benign solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
2-(2-Methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-(2-Methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
- 2-Phenyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
- 2-(4-Methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
- 2-(2-Methylphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid
Comparison: Compared to its analogs, 2-(2-Methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in various research fields.
Properties
IUPAC Name |
2-(2-methylphenyl)-1-oxoisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11-6-2-5-9-15(11)18-10-14(17(20)21)12-7-3-4-8-13(12)16(18)19/h2-10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLBSRQZSIBGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C3=CC=CC=C3C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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